molecular formula C12H12BrNO3 B2429678 1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 361463-74-3

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2429678
M. Wt: 298.136
InChI Key: CBCCVTRFEBPUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 4-Bromo-3-methylphenyl-5-oxopyrrolidine-3-carboxylic acid, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 212-214°C and a molecular weight of 319.28 g/mol. The compound has a pyrrolidine ring with a bromo substituent at the 4-position, and a methylphenyl substituent at the 3-position. It is soluble in methanol, ethanol, and dimethylformamide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The synthesis of 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves procedures such as the Suzuki coupling approach. For example, the reaction of 4-bromo-3-methylaniline with 4-chlorobutyryl chloride/TEA and subsequent treatment with KOt-Bu produces this compound. This method has been optimized for higher yield and carried out on a large scale (Ennis et al., 1999).

  • Derivative Synthesis and Biological Activity

    The synthesis of derivatives of this compound, including natural bromophenols, has been reported. These derivatives demonstrate significant antioxidant and anticholinergic activities, with powerful antioxidant activities compared to standard compounds and notable effects against cholinergic enzymes (Rezai et al., 2018).

  • Antioxidant Activity

    Certain derivatives of 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and tested for their antioxidant activity. Some of these compounds have shown potent antioxidant effects, even surpassing known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Antitumor and Antimicrobial Properties

    Novel derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. Some derivatives demonstrated promising activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

  • Synthesis of Related Compounds

    The synthesis processes for various structurally related compounds have been extensively studied, which contributes to understanding the chemical behavior and potential applications of 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Mogulaiah et al., 2018).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCVTRFEBPUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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